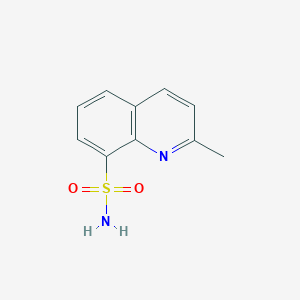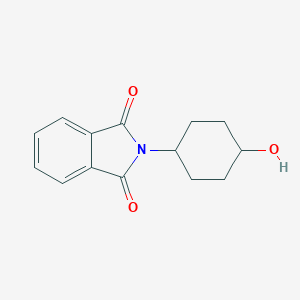![molecular formula C9H19NO4 B117288 Tert-butyl N-[(3R)-3,4-dihydroxybutyl]carbamate CAS No. 143565-80-4](/img/structure/B117288.png)
Tert-butyl N-[(3R)-3,4-dihydroxybutyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, ®-(9CI) is a chemical compound with the molecular formula C9H19NO4. It is also known as tert-butyl N-(3,4-dihydroxybutyl)carbamate. This compound is characterized by the presence of a carbamate group attached to a 3,4-dihydroxybutyl moiety and a tert-butyl ester group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl chloroformate with 3,4-dihydroxybutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.
化学反応の分析
Types of Reactions
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the 3,4-dihydroxybutyl moiety can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or esters.
科学的研究の応用
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester involves the interaction of its carbamate group with biological targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The 3,4-dihydroxybutyl moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- Carbamic acid, (2,3-dihydroxy-1-methylpropyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (3,4-dihydroxy-3-methyl-1-(2-methylpropyl)-2-oxobutyl)-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester is unique due to the presence of both hydroxyl groups on the butyl chain, which allows for additional hydrogen bonding and reactivity compared to similar compounds. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its application in various fields.
特性
CAS番号 |
143565-80-4 |
|---|---|
分子式 |
C9H19NO4 |
分子量 |
205.25 g/mol |
IUPAC名 |
tert-butyl N-[(3R)-3,4-dihydroxybutyl]carbamate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-5-4-7(12)6-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m1/s1 |
InChIキー |
REMUTXDSTVMYQR-SSDOTTSWSA-N |
SMILES |
CC(C)(C)OC(=O)NCCC(CO)O |
異性体SMILES |
CC(C)(C)OC(=O)NCC[C@H](CO)O |
正規SMILES |
CC(C)(C)OC(=O)NCCC(CO)O |
同義語 |
Carbamic acid, (3,4-dihydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B117238.png)

